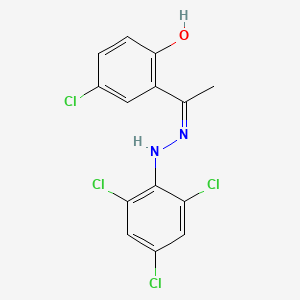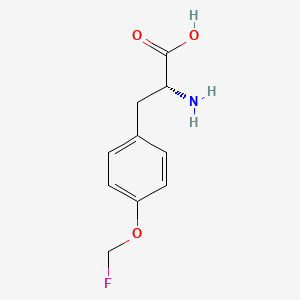
Fluorofuranylnorprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorofuranylnorprogesterone is a synthetic compound that has garnered significant interest in the field of nuclear medicine, particularly as a positron emission tomography (PET) tracer. This compound is labeled with fluorine-18, a radioactive isotope, making it useful for imaging and diagnostic purposes. It is structurally related to progesterone and is designed to target progesterone receptors, which are often overexpressed in certain types of cancer, such as breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluorofuranylnorprogesterone involves a novel method known as “fluorination on Sep-Pak.” This method does not require azeotropic drying of fluorine-18 or the addition of a base, making it suitable for base and temperature-sensitive starting materials . The process includes the following steps:
Fluorination: The precursor compound is fluorinated using fluorine-18.
Reduction and Deprotection: The fluorinated compound undergoes reduction and deprotection to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The use of Sep-Pak cartridges allows for efficient fluorination and purification, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorofuranylnorprogesterone primarily undergoes the following types of reactions:
Fluorination: Introduction of fluorine-18 into the molecular structure.
Reduction: Conversion of functional groups to simpler forms.
Deprotection: Removal of protecting groups to yield the active compound.
Common Reagents and Conditions:
Fluorine-18: Used for the fluorination step.
Sep-Pak Cartridges: Utilized for the fluorination and purification processes.
Reducing Agents: Employed during the reduction step.
Major Products: The major product formed from these reactions is this compound itself, which is then used as a PET tracer .
Wissenschaftliche Forschungsanwendungen
Fluorofuranylnorprogesterone has several scientific research applications, including:
Chemistry: Used as a model compound for studying fluorination techniques and reaction mechanisms.
Biology: Helps in understanding the role of progesterone receptors in cellular processes.
Medicine: Utilized in PET imaging to diagnose and monitor breast cancer by targeting progesterone receptors.
Industry: Employed in the development of new imaging agents and diagnostic tools.
Wirkmechanismus
Fluorofuranylnorprogesterone exerts its effects by binding to progesterone receptors, which are proteins found in various tissues, including breast tissue. The binding of this compound to the receptors allows for the visualization of receptor expression using PET imaging. This helps in assessing the functional status of estrogen receptors and the effectiveness of hormone therapies .
Similar Compounds:
Fluoroestradiol: Another PET tracer used for imaging estrogen receptors.
Fluorodihydrotestosterone: Used for imaging androgen receptors.
Uniqueness: this compound is unique in its ability to specifically target progesterone receptors, making it particularly useful for diagnosing and monitoring breast cancer. Its high affinity for these receptors and the efficient fluorination method used in its synthesis set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
160388-33-0 |
|---|---|
Molekularformel |
C25H29FO5 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-fluoroacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1 |
InChI-Schlüssel |
VJKRBRUNEOHPBS-BUPULCDWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CC[C@H]36 |
Kanonische SMILES |
CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,5R)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817329.png)

![[(1R,3R,4R,6S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817336.png)
![disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate](/img/structure/B10817342.png)
![(5aS,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10817348.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)
![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)

![2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine](/img/structure/B10817379.png)

![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)
